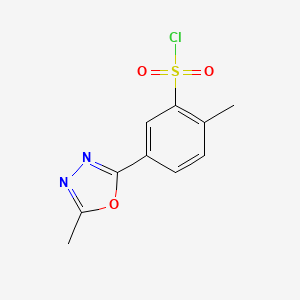2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
CAS No.: 1216030-32-8
Cat. No.: VC6825118
Molecular Formula: C10H9ClN2O3S
Molecular Weight: 272.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1216030-32-8 |
|---|---|
| Molecular Formula | C10H9ClN2O3S |
| Molecular Weight | 272.7 |
| IUPAC Name | 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C10H9ClN2O3S/c1-6-3-4-8(5-9(6)17(11,14)15)10-13-12-7(2)16-10/h3-5H,1-2H3 |
| Standard InChI Key | KGYVSKFECNAYRN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(O2)C)S(=O)(=O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound consists of a benzene core substituted at three positions:
-
Position 1: A sulfonyl chloride (-SOCl) group, a highly reactive electrophilic moiety.
-
Position 2: A methyl (-CH) group, contributing steric bulk and modulating electron density.
-
Position 5: A 5-methyl-1,3,4-oxadiazol-2-yl ring, a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and hydrogen-bonding capacity .
The 1,3,4-oxadiazole ring is stabilized by aromatic conjugation, with the methyl group at position 5 further influencing its electronic profile. The sulfonyl chloride group adopts a tetrahedral geometry, as evidenced by analogous sulfonyl chlorides in crystallographic studies .
Molecular Formula and Weight
Synthesis and Reaction Pathways
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole moiety is typically synthesized via cyclization of acylhydrazides. For example, 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine derivatives are prepared by refluxing isonicotinic acid hydrazide with triethyl orthoacetate, yielding a 5-methyl-substituted oxadiazole . Adapting this method, the benzene-linked oxadiazole in the target compound could be synthesized by substituting isonicotinic acid hydrazide with a benzoylhydrazide derivative.
General Reaction Scheme:
\text{R-C(=O)-NH-NH}_2 + \text{Triethyl orthoacetate} \xrightarrow{\Delta} \text{R-Oxadiazole} + \text{Ethanol} $$ [2]. ### 2.2 Introduction of the Sulfonyl Chloride Group Sulfonation of aromatic rings often employs chlorosulfonic acid (ClSO$$_3$$H). For instance, 4-methoxybenzenesulfonyl chloride is synthesized via direct chlorosulfonation, a method applicable to the target compound[3]. Subsequent methylation at position 2 could be achieved using Friedel-Crafts alkylation or directed ortho-metalation strategies. **Key Synthetic Challenges**: - **Regioselectivity**: Ensuring sulfonation occurs at position 1 requires directing groups or steric control. - **Oxadiazole Stability**: Harsh reaction conditions may degrade the oxadiazole ring, necessitating mild reagents like sodium borohydride for reductions[2]. --- ## 3. Physicochemical Properties ### 3.1 Solubility and Stability - **Solubility**: Sulfonyl chlorides are generally soluble in polar aprotic solvents (e.g., DMF, THF) but hydrolyze rapidly in water. The oxadiazole ring enhances lipophilicity, reducing aqueous solubility[1][4]. - **Stability**: The compound is likely stable under anhydrous, low-temperature conditions but susceptible to hydrolysis and nucleophilic attack. ### 3.2 Spectroscopic Data (Inferred from Analogs) - **$$^1$$H NMR**: - Aromatic protons: δ 7.5–8.5 ppm (split due to substituents). - Methyl groups: δ 2.5–2.7 ppm (singlet for oxadiazole-CH$$_3$$)[2][4]. - **IR**: Strong absorptions near 1370 cm$$^{-1}$$ (S=O asym) and 1170 cm$$^{-1}$$ (S=O sym)[3]. --- ## 4. Reactivity and Applications ### 4.1 Nucleophilic Substitution The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example, in[2], benzenesulfonamides were synthesized via reaction with primary amines (Yield: 33–68%)[2]. **Example Reaction**:\text{Ar-SO}_2\text{Cl} + \text{R-NH}_2 \rightarrow \text{Ar-SO}_2\text{NH-R} + \text{HCl} $$
.
Medicinal Chemistry Applications
1,3,4-Oxadiazoles are privileged scaffolds in drug discovery due to their bioisosteric resemblance to amides. Sulfonamide derivatives exhibit antimicrobial, antiviral, and anticancer activities . The methyl and sulfonyl chloride groups in this compound could be leveraged to optimize pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume